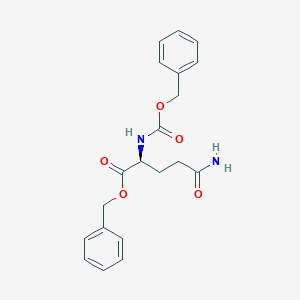
l-Glutamine, N(2)-Carbobenzyloxy-, benzyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
l-Glutamine, N(2)-Carbobenzyloxy-, benzyl ester: is a derivative of l-glutamine, an amino acid that plays a crucial role in various metabolic processes. This compound is often used in the field of organic chemistry and biochemistry for its unique properties and reactivity. It is particularly valuable in the synthesis of peptides and proteins, where it serves as a protecting group for the amino acid side chains.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of l-Glutamine, N(2)-Carbobenzyloxy-, benzyl ester typically involves the protection of the amino group of l-glutamine with a carbobenzyloxy (Cbz) group, followed by esterification with benzyl alcohol. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
化学反応の分析
Types of Reactions: l-Glutamine, N(2)-Carbobenzyloxy-, benzyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield l-glutamine and benzyl alcohol.
Substitution: The benzyl ester group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation and Reduction: Various oxidizing or reducing agents, depending on the desired transformation.
Major Products:
Hydrolysis: l-Glutamine and benzyl alcohol.
Substitution: Various l-glutamine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In organic synthesis, l-Glutamine, N(2)-Carbobenzyloxy-, benzyl ester is used as a building block for the synthesis of more complex molecules. Its protected amino group allows for selective reactions at other sites on the molecule .
Biology: The compound is used in the study of protein structure and function. By incorporating it into peptides, researchers can investigate the effects of specific modifications on protein activity .
Medicine: In medicinal chemistry, this compound is used to develop peptide-based drugs. Its stability and reactivity make it a valuable tool for creating drug candidates with improved properties .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. Its use as a protecting group ensures the selective modification of specific amino acid residues .
作用機序
The mechanism by which l-Glutamine, N(2)-Carbobenzyloxy-, benzyl ester exerts its effects is primarily through its role as a protecting group. By temporarily masking the amino group of l-glutamine, it allows for selective reactions at other sites on the molecule. This selective protection is crucial in the synthesis of complex peptides and proteins .
類似化合物との比較
l-Glutamine, N(2)-Carbobenzyloxy-: Similar to the benzyl ester, but without the esterification, making it less reactive in certain contexts.
l-Glutamine, N(2)-Carbobenzyloxy-, methyl ester: Another esterified form, but with a methyl group instead of a benzyl group, leading to different reactivity and solubility properties.
Uniqueness: l-Glutamine, N(2)-Carbobenzyloxy-, benzyl ester is unique due to its combination of the Cbz protecting group and the benzyl ester. This combination provides a balance of stability and reactivity, making it particularly useful in peptide synthesis and other applications where selective protection and deprotection are required .
特性
分子式 |
C20H22N2O5 |
|---|---|
分子量 |
370.4 g/mol |
IUPAC名 |
benzyl (2S)-5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate |
InChI |
InChI=1S/C20H22N2O5/c21-18(23)12-11-17(19(24)26-13-15-7-3-1-4-8-15)22-20(25)27-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H2,21,23)(H,22,25)/t17-/m0/s1 |
InChIキー |
NNAVHDLGFPHCOB-KRWDZBQOSA-N |
異性体SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CCC(=O)N)NC(=O)OCC2=CC=CC=C2 |
正規SMILES |
C1=CC=C(C=C1)COC(=O)C(CCC(=O)N)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


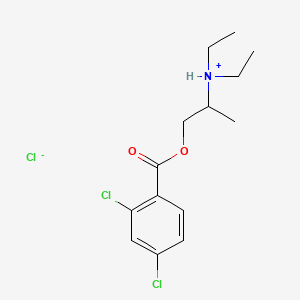
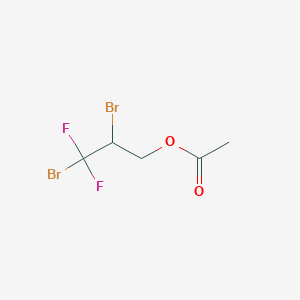
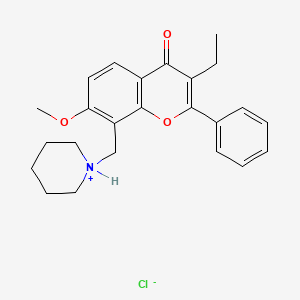
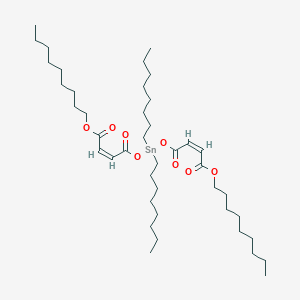
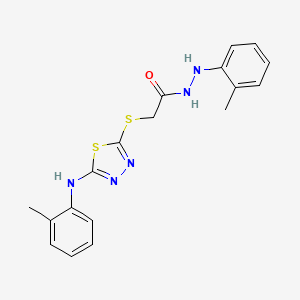
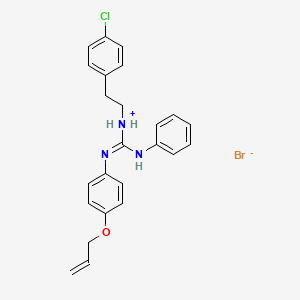
![2-(1-methylimidazol-1-ium-1-yl)ethyl (Z)-3-cyano-3-[4-(diethylamino)phenyl]prop-2-enoate](/img/structure/B13772316.png)
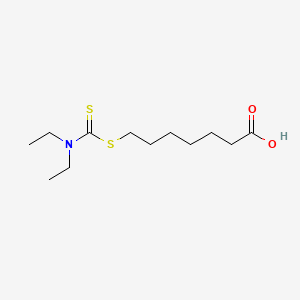
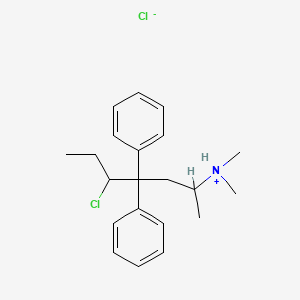
![7-Bromo-12-naphthalen-2-ylbenzo[a]anthracene](/img/structure/B13772325.png)
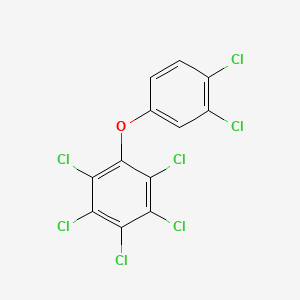
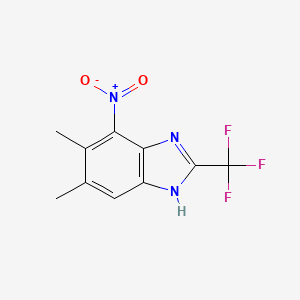
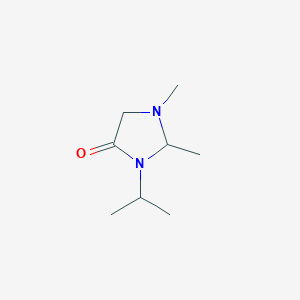
![2-[[4-[Benzylmethylamino]phenyl]azo]-3-methylthiazolium chloride](/img/structure/B13772357.png)
